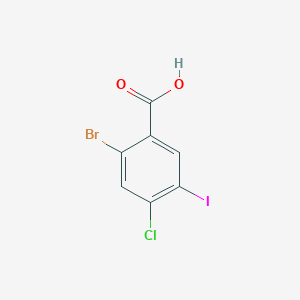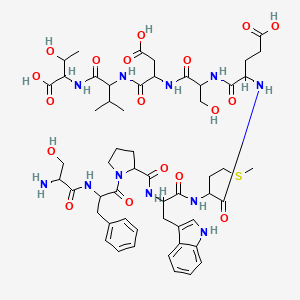
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) is a biotinylated phospholipid derivative. This compound is known for its ability to bind to microtubules in cells, inhibiting binding to targets, cell division, and movement . It is often used in the preparation of liposomes and large unilamellar vesicles (LUVs) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) involves the reaction of 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine with biotinylated cap reagents under specific conditions. The reaction typically requires a solvent such as chloroform or methanol and is carried out at low temperatures to prevent degradation of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the product through techniques such as column chromatography and crystallization to ensure high purity and yield .
化学反応の分析
Types of Reactions
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the biotinyl cap can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, basic conditions.
Major Products Formed
Oxidation: Formation of oxidized phospholipid derivatives.
Reduction: Formation of reduced phospholipid derivatives.
Substitution: Formation of substituted phospholipid derivatives with new functional groups.
科学的研究の応用
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of biotinylated lipids and other complex molecules.
Biology: Utilized in the study of cell membrane dynamics and protein-lipid interactions.
Medicine: Employed in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: Applied in the production of biosensors and diagnostic tools due to its biotinylation properties .
作用機序
The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) involves its ability to bind to microtubules in cells. This binding inhibits the interaction of microtubules with other cellular targets, thereby affecting cell division and movement. The biotinyl cap allows for specific binding to streptavidin or avidin, which can be used to target specific cellular pathways .
類似化合物との比較
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: A neutral phospholipid used in the preparation of liposomes and giant unilamellar vesicles.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl): Another biotinylated phospholipid with similar applications.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(methoxy(polyethylene glycol)-2000): Used in lipid bilayer preparation and liposome formation.
Uniqueness
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) is unique due to its biotinyl cap, which allows for specific binding to biotin-binding proteins such as streptavidin and avidin. This specificity makes it particularly useful in targeted drug delivery and diagnostic applications .
特性
分子式 |
C57H103N4NaO11PS |
|---|---|
分子量 |
1106.5 g/mol |
InChI |
InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1 |
InChIキー |
VBDRHNVIARQRTH-XEAQQBNDSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B12319412.png)




![N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B12319457.png)

![N-[5-hydroxy-6-(hydroxymethyl)-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12319465.png)
![9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12319466.png)


![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)
![7-(2,3-dihydro-1H-inden-2-yl)-1,7-diazaspiro[4.4]nonan-6-one](/img/structure/B12319486.png)
![trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12319487.png)
